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molecular formula C11H22O6 B8290804 Isopropyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate

Isopropyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate

Cat. No. B8290804
M. Wt: 250.29 g/mol
InChI Key: YAMNKZBHNCYKHD-UHFFFAOYSA-N
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Patent
US05858363

Procedure details

Sodium (23 g, 1.0 mole) in form of chips was added in portions to triethylene glycol (700 ml) under nitrogen atmosphere. When the sodium had reacted completely, the mixture was cooled to room temperature and bromoacetic acid was added (76 g, 0.5 mole) under stirring. After 18 hours at 100° C. the excess of diethylene glycol was distilled off at about 4 mm Hg. Thereafter isopropyl alcohol (400 ml) and in portions acetyl chloride (51 g, 0.65 mole) were added. After stirring for 18 hours at 65° C. the mixture was cooled to room temperature and neutralized with sodium acetate (3.5 g, 0.15 mole). The mixture was filtered and the filtrate evaporated nearly to dryness, whereupon it was dissolved in water (200 ml). The water phase was extracted with 1,1,1-trichloroethane (3×50ml). The pooled organic phases were washed with water (20 ml). The product was extracted from the pooled water phases with dichloromethane (50 ml) that after evaporation gave an oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
51 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:11])[CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10].Br[CH2:13][C:14]([OH:16])=[O:15].[C:17](Cl)(=O)[CH3:18].[C:21]([O-])(=O)C.[Na+]>C(O)(C)C>[OH:11][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:13][C:14]([O:16][CH:17]([CH3:18])[CH3:21])=[O:15] |f:4.5,^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
700 mL
Type
reactant
Smiles
C(COCCOCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)O
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
51 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After 18 hours at 100° C. the excess of diethylene glycol was distilled off at about 4 mm Hg
Duration
18 h
STIRRING
Type
STIRRING
Details
After stirring for 18 hours at 65° C. the mixture
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated nearly to dryness, whereupon it
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with 1,1,1-trichloroethane (3×50ml)
WASH
Type
WASH
Details
The pooled organic phases were washed with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the pooled water phases with dichloromethane (50 ml) that
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil

Outcomes

Product
Name
Type
Smiles
OCCOCCOCCOCC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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